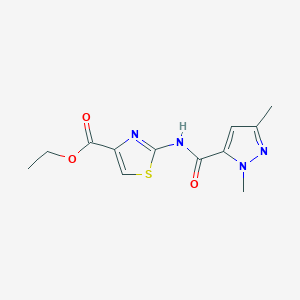

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group . It’s a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Most target compounds were obtained in overall yields in the range of 30–50% . The synthesis involved various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Applications De Recherche Scientifique

Synthesis and Mechanism Studies

- Ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates undergo a reaction with thiourea involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This process leads to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova et al., 2018).

Antitumor Applications

- A cyclocondensation reaction of a related substrate, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leads to the formation of derivatives with significant effects in mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7) (Nassar et al., 2015).

Corrosion Inhibition

- Ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate shows effective corrosion inhibition behavior on steel in hydrochloric acid solution. It acts as a cathodic-type inhibitor, impacting the cathodic reaction without changing the hydrogen evolution reaction mechanism (Tebbji et al., 2005).

Synthesis of Heterocyclic Compounds

- The compound is used in the synthesis of various heterocyclic systems, which are then tested for biocidal properties against bacteria and fungi. Some of these compounds exhibit excellent biocidal properties (Youssef et al., 2011).

Development of Mycobacterium Tuberculosis Inhibitors

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed from related compounds, show potential as inhibitors against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

The compound, ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate, is a derivative of 1H-pyrazole-5-carboxamide . It has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . These organisms are the primary targets of the compound.

Mode of Action

It is known that many pyrazole derivatives interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function

Biochemical Pathways

Given its fungicidal and insecticidal activities, it can be inferred that it disrupts essential biological processes in the target organisms, leading to their death .

Pharmacokinetics

The compound’s effectiveness against its targets suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits potent fungicidal and insecticidal activities. In particular, it has been found to be highly effective against Erysiphe graminis and Aphis fabae . The result of its action is the death of these organisms, thereby controlling their populations.

Propriétés

IUPAC Name |

ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-4-19-11(18)8-6-20-12(13-8)14-10(17)9-5-7(2)15-16(9)3/h5-6H,4H2,1-3H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTALTDBXBPSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)

![4-ethyl-2,3-dioxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperazine-1-carboxamide](/img/structure/B2939445.png)

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2939453.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)